Tosylmethyl Isocyanide-13C1
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Overview
Description
Tosylmethyl Isocyanide-13C1 is a labeled variant of Tosylmethyl Isocyanide, a versatile reagent widely used in organic synthesis. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a methyl isocyanide moiety, with the carbon atom in the isocyanide group labeled with carbon-13. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for tracking and studying reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tosylmethyl Isocyanide-13C1 typically involves a two-step reaction starting from sodium p-toluenesulfinate. The first step involves the formation of a tosylmethyl intermediate, which is then converted to the isocyanide through a dehydration reaction. The overall yield of this process is approximately 72.3%, with a product purity of 98.5% confirmed by 1H NMR spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for applications in medicinal chemistry and the synthesis of heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions: Tosylmethyl Isocyanide-13C1 undergoes various types of reactions, including:
Oxidation: The isocyanide group can be oxidized to form nitriles.
Reduction: The compound can participate in reductive cyanation reactions.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Nitriles: Formed through oxidation reactions.
Amines: Formed through substitution reactions.
Alcohols: Formed through reduction reactions
Scientific Research Applications
Tosylmethyl Isocyanide-13C1 has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of Tosylmethyl Isocyanide-13C1 involves its ability to act as a one-carbon synthon. The isocyanide group can undergo nucleophilic addition, leading to the formation of various intermediates that can be further transformed into desired products. The sulfonyl group enhances the acidity of the α-carbon, facilitating deprotonation and subsequent reactions .
Comparison with Similar Compounds
Toluenesulfonylmethyl Isocyanide (TOSMIC): A closely related compound with similar reactivity and applications.
Benzyl Isocyanide: Another isocyanide with different substituents but similar reactivity.
Phenyl Isocyanide: Similar in structure but with a phenyl group instead of a tosyl group.
Uniqueness: Tosylmethyl Isocyanide-13C1 is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms and tracking molecular transformations. This labeling provides valuable insights into the behavior of the compound in various chemical environments .
Biological Activity
Tosylmethyl isocyanide (TosMIC) is a versatile compound widely used in organic synthesis, particularly for the construction of complex heterocycles. Its biological activity, although less documented than its synthetic utility, has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of TosMIC, focusing on its mechanisms, effects, and relevant case studies.
Overview of Tosylmethyl Isocyanide
TosMIC is characterized by the following structural formula:
It contains a tosyl group, which enhances its electrophilic character, and an isocyanide functional group that allows for various nucleophilic reactions. This unique structure enables TosMIC to act as a synthon in the synthesis of diverse organic compounds, including pharmaceuticals.
Mechanisms of Biological Activity
The biological activity of TosMIC primarily stems from its ability to form reactive intermediates that can interact with biological macromolecules. Key mechanisms include:
- Nucleophilic Attack : The isocyanide group can undergo nucleophilic attack by various biological nucleophiles (e.g., amino acids), potentially leading to modifications in proteins or nucleic acids.
- Formation of Heterocycles : TosMIC is instrumental in synthesizing heterocycles that exhibit significant biological activities, such as anti-inflammatory and anticancer properties.
1. Synthesis and Biological Evaluation of Benzotriazines
A study demonstrated the synthesis of benzotriazines from TosMIC derivatives, highlighting their potential as anti-cancer agents. The reaction involved treating TosMIC with azides under basic conditions, yielding benzotriazines that showed cytotoxic activity against various cancer cell lines. The best yield achieved was 88% under optimized conditions .
Compound | Yield (%) | Biological Activity |
---|---|---|
4-(tert-butoxy)benzotriazine | 40% | Moderate cytotoxicity |
4-(allyloxy)benzotriazine | 54% | High cytotoxicity |
2. Reductive Cyanation Reactions
TosMIC has been utilized in reductive cyanation reactions to convert aldehydes and ketones into cyanides, which are precursors for biologically active compounds. For instance, a study reported that using TosMIC in conjunction with potassium carbonate yielded significant amounts of substituted oxazoles, which are known for their antimicrobial properties .
Reaction Conditions | Yield (%) |
---|---|
Benzaldehyde + TosMIC (Reflux) | 61% |
p-Anisaldehyde + TosMIC (80°C) | 77% |
3. Synthesis of N-Heterocycles
Research has shown that TosMIC can effectively synthesize various N-heterocycles such as pyrroles and imidazoles, which are critical in drug development due to their diverse biological activities. For example, the synthesis of 2,3-divinylpyrroles from TosMIC derivatives has been linked to enhanced anti-cancer properties .
Properties
IUPAC Name |
1-methyl-4-((113C)methylidyneazaniumylmethylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOAUYCPAUGDFF-VQEHIDDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[13C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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